molecular formula C16H16N4O2S B4650122 (5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B4650122
M. Wt: 328.4 g/mol
InChI Key: WRWSHIFRNNCBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that combines an indole moiety with a thioxodihydropyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-(1H-indol-3-yl)ethylamine with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then reacted with 1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

(5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors or enzymes, modulating their activity. The thioxodihydropyrimidine core could contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-methyl-2-oxodihydropyrimidine-4,6(1H,5H)-dione
  • (5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The unique combination of the indole and thioxodihydropyrimidine moieties in this compound sets it apart from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-methyl-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-20-15(22)12(14(21)19-16(20)23)9-17-7-6-10-8-18-13-5-3-2-4-11(10)13/h2-5,8-9,18,22H,6-7H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWSHIFRNNCBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=S)C=NCCC2=CNC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
(5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 4
(5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 5
(5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 6
(5Z)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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